molecular formula C18H17NO4 B558012 Fmoc-Ala-OH-15N CAS No. 117398-49-9

Fmoc-Ala-OH-15N

Cat. No.: B558012
CAS No.: 117398-49-9
M. Wt: 312.3 g/mol
InChI Key: QWXZOFZKSQXPDC-DKOIJTIKSA-N
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Mechanism of Action

Target of Action

Fmoc-Ala-OH-15N, also known as N-(9-Fluorenylmethoxycarbonyl)-L-alanine-15N, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups present in the peptide chain . The role of these amino groups is crucial as they participate in the formation of peptide bonds, which link amino acids together to form peptides.

Mode of Action

The mode of action of this compound involves the temporary masking of the N-terminal amino group during peptide synthesis . This masking prevents unwanted side reactions during the peptide assembly process . The Fmoc group is then removed, allowing the amino group to participate in the formation of peptide bonds .

Biochemical Pathways

This compound plays a role in solid-phase peptide synthesis, facilitating the stepwise elongation of peptide chains . It is used as a building block in the preparation of various peptides, including triazolopeptides and azapeptides . The synthesis of these peptides can have downstream effects on various biochemical pathways, depending on the specific sequence and structure of the synthesized peptide .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the desired sequence and structure . These peptides can have various molecular and cellular effects depending on their specific properties and the biological context in which they are used.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conditions under which peptide synthesis is carried out, such as temperature and pH, can affect the efficiency of this compound’s action . Additionally, the storage conditions of this compound can impact its stability, with a recommended storage temperature of 2-8°C .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ala-OH-15N typically involves the protection of the amino group of L-alanine-15N with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The reaction is carried out in the presence of a base, such as sodium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction conditions are carefully controlled to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ala-OH-15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Fmoc-Ala-OH-15N is widely used in the synthesis of isotopically labeled peptides for nuclear magnetic resonance (NMR) studies. The nitrogen-15 label provides a unique NMR signal, allowing researchers to study the structure and dynamics of peptides and proteins .

Biology

In biological research, this compound is used to create labeled peptides for studying protein-protein interactions, enzyme mechanisms, and cellular processes. The isotopic label helps in tracking and quantifying peptides in complex biological systems .

Medicine

In medical research, isotopically labeled peptides synthesized from this compound are used in drug development and pharmacokinetic studies. These peptides help in understanding the metabolism and distribution of peptide-based drugs .

Industry

In the pharmaceutical industry, this compound is used in the production of peptide-based therapeutics. The isotopic label aids in quality control and ensures the consistency of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Ala-OH-15N is unique due to its specific isotopic labeling with nitrogen-15, which provides distinct advantages in NMR studies. Compared to other Fmoc-protected amino acids, this compound offers a balance of simplicity and versatility, making it a preferred choice for various applications in peptide synthesis and research .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i19+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXZOFZKSQXPDC-DKOIJTIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456747
Record name Fmoc-Ala-OH-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117398-49-9
Record name Fmoc-Ala-OH-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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